molecular formula C18H21BrN2O3S B2769101 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2249501-28-6

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No. B2769101
CAS RN: 2249501-28-6
M. Wt: 425.34
InChI Key: WVWLFAPKEPXCMH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine (BMP) is a chemical compound that belongs to the class of sulfonyl piperazines. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine works by binding to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By binding to these receptors, 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can modulate the activity of neurotransmitters and ion channels, leading to changes in neuronal activity.
Biochemical and Physiological Effects
1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine release, the modulation of ion channel activity, and the regulation of neuronal activity. These effects have been studied in vitro and in vivo, and suggest that 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine may have potential as a tool for investigating the function of neurotransmitters and ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is its specificity for certain receptors in the brain, which allows for targeted modulation of neuronal activity. However, one limitation is that 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine may have off-target effects on other receptors or ion channels, which could complicate data interpretation. Additionally, 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has not been extensively studied in humans, and its safety and efficacy have not been established.

Future Directions

There are several future directions for research on 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine. One potential application is in the development of new treatments for neurological and psychiatric disorders, such as depression and anxiety. 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine may also have potential as a tool for investigating the function of neurotransmitters and ion channels in the brain, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to establish the safety and efficacy of 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine in humans, and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine involves the reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is then purified using column chromatography.

Scientific Research Applications

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, motivation, and attention. 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been found to have an effect on the activity of ion channels, which are involved in the transmission of signals between neurons.

properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-8-5-15(19)13-17(18)24-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLFAPKEPXCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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